molecular formula C14H16N2O4 B8034843 3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid

3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid

Cat. No.: B8034843
M. Wt: 276.29 g/mol
InChI Key: CAHSGYXSMHWWKP-UHFFFAOYSA-N
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Description

3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique imidazolidinyl structure, which includes a phenylethyl group and a propanoic acid moiety. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of a phenylethylamine derivative with a suitable imidazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-imidazolidinyl derivatives, while reduction can produce different imidazolidinyl compounds with varying degrees of saturation .

Scientific Research Applications

3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid
  • 3-[2,5-dioxo-1-(1-phenylpropyl)imidazolidin-4-yl]propanoic acid

Uniqueness

3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-[2,5-dioxo-1-(1-phenylethyl)imidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(10-5-3-2-4-6-10)16-13(19)11(15-14(16)20)7-8-12(17)18/h2-6,9,11H,7-8H2,1H3,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHSGYXSMHWWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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